2-(Dimethylamino)butansäurehydrochlorid

Übersicht

Beschreibung

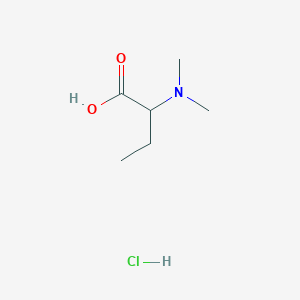

“2-(Dimethylamino)butanoic acid hydrochloride”, also known as “4-(Dimethylamino)butyric acid hydrochloride” or “4-(Dimethylamino)butanoic acid hydrochloride”, is a chemical compound commonly used in solution-phase peptide synthesis . It has a molecular weight of 167.63 .

Synthesis Analysis

While specific synthesis methods for “2-(Dimethylamino)butanoic acid hydrochloride” were not found, a related compound, “2-dimethylaminoethyl chloride hydrochloride”, is synthesized using dimethylethanolamine as a raw material. The process involves a chlorination reaction between the dimethylethanolamine and thionyl chloride at a controlled temperature of 5-15°C under an ice water bath condition .Physical and Chemical Properties Analysis

“2-(Dimethylamino)butanoic acid hydrochloride” is a solid substance that is sensitive to air and hygroscopic . It should be stored under dry inert gas and protected from humidity and water . It is incompatible with water and oxidizing agents .Wissenschaftliche Forschungsanwendungen

Stimuli-Responsive Polymersome

“2-(Dimethylamino)butansäurehydrochlorid” kann bei der Synthese von stimuli-responsiven Polymersomen verwendet werden . Dies sind Vesikel, die von amphiphilem Diblock-Copolymeren gebildet werden, die auf Veränderungen des pH-Werts, der Temperatur und anderer Bedingungen reagieren können . Sie gelten im Vergleich zu Liposomen als robustere Option und werden derzeit als Arzneimittelträgersysteme oder Nanoreaktoren untersucht .

Arzneimittelträgersysteme

Wie oben erwähnt, können die durch diese Verbindung gebildeten Polymersome als Arzneimittelträgersysteme verwendet werden . Ihre Fähigkeit, auf pH-Wert-Änderungen zu reagieren, macht sie potenziell entscheidend für die Abgabe von Medikamenten an Zellen unter verschiedenen physiologischen und pathologischen Bedingungen, bei denen ungewöhnliche pH-Gradienten vorhanden sind .

Nanoreaktoren

Die Polymersome können auch als Nanoreaktoren fungieren . Dies sind winzige Systeme, die chemische Reaktionen im Nanobereich durchführen können. Die pH- und temperaturabhängigen Gruppen in diesen Polymersomen können sie für diese Anwendung geeignet machen .

Gentransfer

Die duale Stimuli-Reaktion (d. h. pH und Temperatur) dieser Polymersome könnte sie zu einer potenziellen Plattform für den Gentransfer machen . Dies könnte besonders nützlich im Bereich der Gentherapie sein .

Lösungsphasen-Peptidsynthese

“this compound” ist auch bekannt als “4-(Dimethylamino)butansäurehydrochlorid” und wird häufig in der Lösungsphasen-Peptidsynthese verwendet . Dieser Prozess wird verwendet, um Peptide chemisch zu synthetisieren, bei denen es sich um kurze Ketten von Aminosäuremonomeren handelt, die durch Peptidbindungen verknüpft sind .

Synthese von amphiphilen Diblock-Copolymeren

Diese Verbindung kann bei der Synthese von amphiphilen Diblock-Copolymeren verwendet werden . Diese Copolymere können sich in Wasser selbstassemblieren und Polymersome bilden, die potenzielle Anwendungen in der Medizin, Biologie und Chemie haben .

Safety and Hazards

“2-(Dimethylamino)butanoic acid hydrochloride” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

2-(Dimethylamino)butanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s interaction with enzymes such as peptidyl transferases and proteases is crucial for its function in peptide synthesis. These interactions involve the binding of 2-(Dimethylamino)butanoic acid hydrochloride to the active sites of the enzymes, enhancing their catalytic activity and promoting the formation of peptide bonds .

Cellular Effects

2-(Dimethylamino)butanoic acid hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 2-(Dimethylamino)butanoic acid hydrochloride affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of 2-(Dimethylamino)butanoic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, 2-(Dimethylamino)butanoic acid hydrochloride can inhibit the activity of certain proteases, preventing the degradation of target proteins and thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethylamino)butanoic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Dimethylamino)butanoic acid hydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)butanoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular toxicity and disruption of normal cellular processes .

Metabolic Pathways

2-(Dimethylamino)butanoic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites. These interactions are essential for the compound’s role in peptide synthesis and other biochemical processes .

Transport and Distribution

The transport and distribution of 2-(Dimethylamino)butanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

2-(Dimethylamino)butanoic acid hydrochloride is localized to specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Its subcellular localization is crucial for its role in modulating enzyme activity, gene expression, and other cellular processes .

Eigenschaften

IUPAC Name |

2-(dimethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-5(6(8)9)7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVKSKAVQYPYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)

![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)